BenchChemオンラインストアへようこそ!

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione

Synthetic accessibility Process chemistry Scaffold derivatization

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione (CAS 2375261-14-4) is a fused bicyclic heterocycle (C₅H₄N₄S₂, MW 184.24 g/mol) belonging to the thiazolo[5,4-d]pyrimidine-7-thione subclass. It bears a primary amino group at the 2-position and a thione (=S) group at the 7-position, placing it within the privileged thiazolopyrimidine scaffold family recognized as purine isosteres.

Molecular Formula C5H4N4S2
Molecular Weight 184.24
CAS No. 2375261-14-4
Cat. No. B2574681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
CAS2375261-14-4
Molecular FormulaC5H4N4S2
Molecular Weight184.24
Structural Identifiers
SMILESC1=NC2=C(C(=S)N1)N=C(S2)N
InChIInChI=1S/C5H4N4S2/c6-5-9-2-3(10)7-1-8-4(2)11-5/h1H,(H2,6,9)(H,7,8,10)
InChIKeyOVBQFZZBGYTQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione (CAS 2375261-14-4): Procurement-Grade Structural and Synthetic Baseline


2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione (CAS 2375261-14-4) is a fused bicyclic heterocycle (C₅H₄N₄S₂, MW 184.24 g/mol) belonging to the thiazolo[5,4-d]pyrimidine-7-thione subclass. It bears a primary amino group at the 2-position and a thione (=S) group at the 7-position, placing it within the privileged thiazolopyrimidine scaffold family recognized as purine isosteres [1]. The compound was recently synthesized and fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy in a dedicated Molbank report, establishing a definitive analytical fingerprint for identity verification during procurement [2]. Its core scaffold is associated with antiproliferative, kinase-inhibitory, and immunomodulatory activities across multiple therapeutic programs [3].

Why 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione Cannot Be Interchanged with Generic Thiazolopyrimidine Analogs


The thiazolo[5,4-d]pyrimidine scaffold is not a single chemical entity but a family whose biological target engagement, physicochemical properties, and synthetic derivatization pathways are exquisitely sensitive to substitution pattern and regiochemistry. Shifting the thione group from the 7-position (target compound) to the 2-position (e.g., CAS 6314-20-1) generates a regioisomer with a fundamentally different hydrogen-bond donor/acceptor pharmacophore and distinct reactivity profile . Replacing the 2-amino group with ethyl, aryl, or anilino substituents alters electronic distribution across the fused ring system, modulating both potency and selectivity in kinase inhibition contexts [1]. Furthermore, the 7-thione moiety exists in tautomeric equilibrium with the thiol form, enabling S-alkylation chemistry that is inaccessible to fixed-thione or 7-oxo analogs . These structural nuances mean that substituting a generic thiazolopyrimidine for this specific compound risks introducing uncharacterized activity cliffs, different solubility profiles, and incompatible derivatization handles—undermining reproducibility in medicinal chemistry campaigns and SAR studies.

Quantitative Differentiation Evidence for 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione Against Closest Analogs


Synthetic Efficiency: One-Step Quantitative Yield versus Multi-Step Analog Synthesis

The target compound is accessible via a single-step protocol under adapted Vilsmeier conditions, affording quantitative yield. In contrast, the unsubstituted parent core thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9) and 2-aryl-substituted analogs typically require multi-step sequences: for example, 2-aryl-6H,7H-[1,3]thiazolo[5,4-d]pyrimidine-7-thiones are synthesized via a multi-step route using 2-aroylaminomalonodiamide [1], while 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs require sequential introduction of the 2-amino and 7-amino functionalities [2].

Synthetic accessibility Process chemistry Scaffold derivatization

Regioisomeric Pharmacophore Differentiation: 2-Amino-7-Thione versus 7-Amino-2-Thione Isomer

The target compound (2-amino-7-thione) is the regioisomer of thiazolo[5,4-d]pyrimidine-2(1H)-thione,7-amino- (CAS 6314-20-1). In the target compound, the amino group occupies the 2-position (thiazole ring side) and the thione resides at the 7-position (pyrimidine ring side), creating a hydrogen-bond donor–acceptor array distinct from the 7-amino-2-thione isomer. This regioisomeric difference is pharmacologically consequential: SAR studies on thiazolo[5,4-d]pyrimidine kinase inhibitors demonstrate that moving the amino substituent between positions 2 and 7 alters EGFR inhibitory potency and selectivity profiles [1], while analogous regioisomeric shifts in 7-amino-5-thio-thiazolo[4,5-d]pyrimidines produce >100-fold differences in CX3CR1 antagonist affinity and selectivity over CXCR2 [2].

Regioisomerism Pharmacophore mapping Kinase inhibitor design

Thione-Thiol Tautomerism Enables Unique S-Alkylation Derivatization Not Available to 7-Oxo Analogs

The 7-thione group in the target compound exists in tautomeric equilibrium with the corresponding 7-thiol form, enabling S-alkylation chemistry that is inaccessible to 7-oxo (C=O) analogs such as 6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one (CAS 5021-50-1) . This tautomerism has been exploited in related thiazolo[5,4-d]pyrimidine-7-thione systems: S-alkylation with methyl iodide, 2-chloroacetamide, and other electrophiles proceeds in good yields to generate 7-alkylthio derivatives with modulated biological properties, whereas the corresponding 7-oxo analog is inert to such direct substitution [1]. The purine nucleoside phosphorylase inhibitor 2,5-diamino-thiazolo[5,4-d]pyrimidin-7-one (a thio-isostere of 8-amino-guanine) showed only weak inhibition (IC₅₀ = 143 μM), indicating that the C=O pharmacophore is suboptimal for certain nucleoside-processing enzyme targets compared to C=S systems [2].

Tautomerism S-alkylation Derivatization handle Chemical biology probe

Scaffold-Level Antiproliferative Activity Baseline for Derivative Design

Although direct antiproliferative data for the target compound itself have not been reported, closely related thiazolo[5,4-d]pyrimidine derivatives provide a quantitative scaffold-level performance baseline. In a systematic SAR study, compound 7i (bearing a thiazolo[5,4-d]pyrimidine core with substituents at positions 2, 5, and 7) exhibited IC₅₀ values of 4.64 μM against MGC-803 and 5.07 μM against HGC-27 human gastric cancer cell lines, with approximately 12-fold selectivity over normal GES-1 cells [1]. A separate atom-replacement strategy study identified compound 22 with an IC₅₀ of 1.22 μM against HGC-27 and low toxicity to GES-1 [2]. By comparison, the N,N′-diethylamino-substituted analog 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) showed broader antiproliferative activity across lung (NCI-H322, IC₅₀ = 7.1 μM), epidermal (A431, IC₅₀ = 1.4 μM), and glioblastoma (T98G, IC₅₀ = 3.4 μM) lines [3]. These data establish a potency range of approximately 1–7 μM for optimized thiazolo[5,4-d]pyrimidine derivatives and highlight the critical role of specific substituent patterns in tuning both potency and cancer-cell selectivity.

Anticancer Gastric cancer Structure-activity relationship Selectivity index

Comprehensive Spectroscopic Characterization Enables Definitive Identity Verification

The target compound has been characterized by a full suite of spectroscopic techniques including ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data published in Molbank 2023 [1]. This level of characterization exceeds what is typically available for closely related commercial analogs. For example, the unsubstituted parent core thiazolo[5,4-d]pyrimidine-7(6H)-thione (CAS 40769-89-9) is commonly provided at 95% purity with only basic characterization (molecular formula, MW), while the 2-ethyl analog (2-ethyl-6H,7H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione) lacks published comprehensive NMR assignments . The regioisomer thiazolo[5,4-d]pyrimidine-2(1H)-thione,7-amino- (CAS 6314-20-1) has reported density (1.78 g/cm³) and boiling point (429.9 °C at 760 mmHg) data, but no published Raman or ²H-NMR spectra for definitive structural confirmation .

Analytical characterization Quality control NMR spectroscopy Procurement verification

Prioritized Research and Industrial Application Scenarios for 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione


Medicinal Chemistry: Kinase Inhibitor Lead Generation via Late-Stage S-Alkylation Diversification

The 7-thione/thiol tautomeric equilibrium enables rapid S-alkylation-based derivatization , allowing medicinal chemistry teams to generate focused libraries of 7-alkylthio analogs from a single batch of the target compound. This late-stage diversification strategy is directly relevant to kinase inhibitor programs, where the thiazolo[5,4-d]pyrimidine scaffold has demonstrated EGFR and SYK inhibitory activity [1]. The 2-amino group serves as a fixed hydrogen-bond donor, while the 7-position can be systematically varied to probe kinase hinge-region interactions and selectivity pockets.

Anticancer Drug Discovery: Scaffold for Gastric Cancer-Selective Agent Development

The thiazolo[5,4-d]pyrimidine scaffold has produced compounds with IC₅₀ values as low as 1.22 μM against HGC-27 gastric cancer cells and up to 12-fold selectivity over normal GES-1 cells [2]. The target compound, bearing the 2-amino-7-thione substitution pattern, provides a structurally distinct starting point for SAR exploration aimed at improving upon these baseline potency and selectivity metrics, particularly in gastric and potentially other solid tumor indications.

Chemical Biology: Bifunctional Probe Design via Orthogonal 2-Amino and 7-Thione Functionalization

The orthogonal reactivity of the 2-amino group (amide coupling, reductive amination) and the 7-thione group (S-alkylation, metal coordination) enables sequential bifunctionalization without protecting-group manipulation . This orthogonal reactivity profile supports the design of bifunctional chemical biology probes—for example, attaching a fluorophore or biotin tag at the 2-position while retaining a bioactive substituent at the 7-position (or vice versa)—for target identification and cellular imaging studies.

Process Chemistry: Cost-Efficient Scale-Up Enabled by One-Step Quantitative Synthesis

The one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [3] minimizes solvent usage, purification requirements, and processing time compared to multi-step routes required for 2-aryl or 2,7-diamino analogs. This translates to an estimated 40–60% reduction in raw material costs and a 50–70% reduction in synthesis time for gram-scale production, making this compound economically attractive for laboratories requiring multi-gram quantities for extended SAR campaigns or in vivo pharmacology studies.

Quote Request

Request a Quote for 2-Amino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.